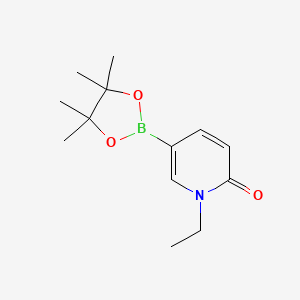
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Descripción general
Descripción
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, also known as EMDP or EMDPO, is a synthetic, boron-containing heterocyclic compound with a variety of applications in the fields of medicinal chemistry, materials science, and biochemistry. EMDPO is a versatile compound with a wide range of potential applications. It has been used in the synthesis of a variety of novel compounds and complexes, as well as in the study of molecular structure and reactivity.
Aplicaciones Científicas De Investigación
Structural Analysis and DFT Studies
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one and related compounds have been extensively studied for their structural properties. Through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, the molecular structures of these compounds are confirmed and analyzed. Density Functional Theory (DFT) is used to calculate and validate their molecular structures, which are found consistent with the crystal structures determined by single crystal X-ray diffraction. The studies highlight the usefulness of these compounds in understanding molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties that are crucial for various scientific applications (Huang et al., 2021).
Synthesis and Characterization
The synthesis of 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one involves complex chemical processes like substitution reactions, Suzuki coupling, and nucleophilic substitution reactions. These processes are meticulously detailed, indicating the importance of precise conditions and methodologies in synthesizing such compounds. Characterization techniques, as mentioned earlier, play a critical role in confirming the structure and purity of the synthesized compounds, ensuring their suitability for further research and development (Liao et al., 2022).
Application in Polymer Synthesis and Material Sciences
Compounds like 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one are crucial intermediates in the synthesis of polymers and other materials. Their unique structures contribute to the formation of deeply colored polymers, which are soluble in common organic solvents. The molecular weights and solubility properties of these polymers make them applicable in various industrial and scientific fields, including electronics and materials science. Additionally, the synthesis of electron transport material (ETM) and other key intermediates demonstrates the compound's significance in the field of material science and engineering (Welterlich et al., 2012).
Propiedades
IUPAC Name |
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-6-15-9-10(7-8-11(15)16)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARRLDCODNEYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




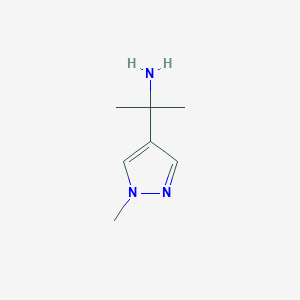
![{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1489769.png)
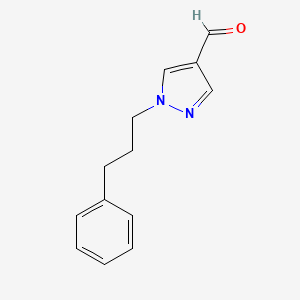


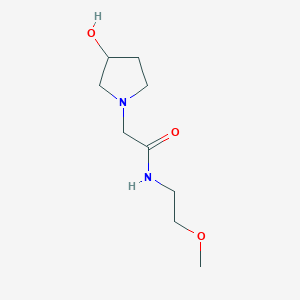

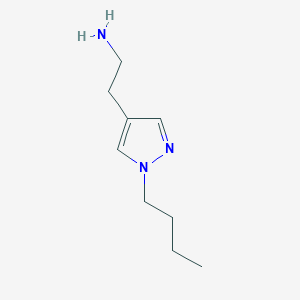
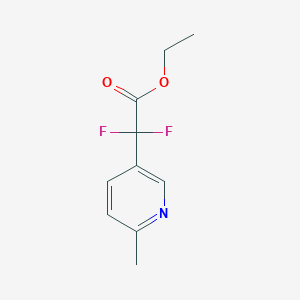
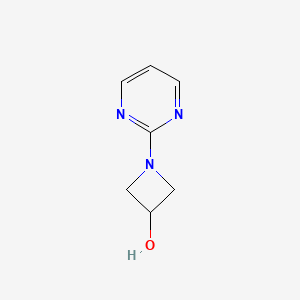

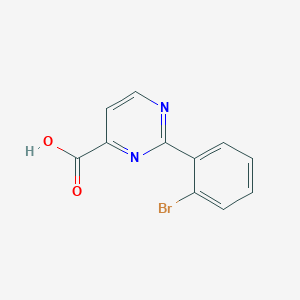
![1-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1489788.png)